2-Aminopyridine-3-thiol 2-Aminopyridine-3-thiol
Brand Name: Vulcanchem
CAS No.: 110402-20-5
VCID: VC20744658
InChI: InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
SMILES: C1=CC(=C(N=C1)N)S
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol

2-Aminopyridine-3-thiol

CAS No.: 110402-20-5

Cat. No.: VC20744658

Molecular Formula: C5H6N2S

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopyridine-3-thiol - 110402-20-5

Specification

CAS No. 110402-20-5
Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
IUPAC Name 2-aminopyridine-3-thiol
Standard InChI InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
Standard InChI Key XKWQAXGDFYIFMB-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N)S
Canonical SMILES C1=CC(=C(N=C1)N)S

Introduction

Chemical Structure and Properties

Structural Features

2-Aminopyridine-3-thiol consists of a six-membered pyridine ring with nitrogen at position 1, an amino group (-NH₂) at position 2, and a thiol group (-SH) at position 3 . This arrangement of functional groups creates a molecule with both nucleophilic and electrophilic sites, enabling diverse chemical transformations.

The structure can be represented by several notations:

  • IUPAC Name: 2-aminopyridine-3-thiol

  • Synonyms: 2-Amino-3-mercaptopyridine, 3-Pyridinethiol,2-amino-(9CI)

  • CAS Registry Number: 110402-20-5

Physical and Chemical Properties

The physical and chemical properties of 2-aminopyridine-3-thiol are summarized in Table 1:

PropertyValueSource
Molecular FormulaC₅H₆N₂S
Molecular Weight126.18 g/mol
Density1.293 g/cm³
Boiling Point258.9°C at 760 mmHg
Melting PointNot Available
Flash Point110.4°C
Exact Mass126.02500
PSA (Polar Surface Area)77.71000
LogP1.53370
Vapor Pressure0.0133 mmHg at 25°C
Index of Refraction1.677

The compound exhibits both basic properties due to the amino group and acidic properties from the thiol group. This dual functionality allows it to participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coordination with metal ions .

Spectroscopic Identifiers

For analytical identification, 2-aminopyridine-3-thiol can be characterized using various spectroscopic methods. The following identifiers are commonly used in databases and literature:

  • InChI: InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)

  • InChIKey: XKWQAXGDFYIFMB-UHFFFAOYSA-N

  • SMILES: C1=CC(=C(N=C1)N)S

  • Canonical SMILES: C1=CC(=C(N=C1)N)S

These identifiers provide standardized ways to represent the compound's structure in chemical databases and publications, facilitating cross-referencing and retrieval of relevant information.

Synthesis Methods

Modern Synthesis Methods

Contemporary approaches to the synthesis of 2-aminopyridines and their derivatives include:

  • Transition metal-catalyzed amination of aryl halides:

    • Palladium-catalyzed Buchwald-Hartwig amination

    • Copper-catalyzed Ullmann-type amination

  • Ruthenium and copper-catalyzed cyclization reactions

  • Base-promoted cascade reactions:
    A newer method involves a cascade approach using N-propargylic β-enaminones and formamides. This method offers several advantages:

    • Mild reaction conditions (room temperature, using NaOH as the only additive)

    • Environmentally friendly (transition metal-free with water and sodium formate as byproducts)

    • High efficiency (cascade reaction in one-pot mode)

While some of these methods are described for 2-aminopyridines in general, they can potentially be adapted for the specific synthesis of 2-aminopyridine-3-thiol with appropriate modifications to the reaction conditions and starting materials.

Applications in Drug Discovery

Pharmaceutical Significance

2-Aminopyridine derivatives, including 2-aminopyridine-3-thiol, have gained recognition in pharmaceutical research as valuable scaffolds for drug development. The 2-aminopyridine moiety has been described as an "unsung hero in drug discovery" due to its utility in creating biologically active molecules .

Several factors make 2-aminopyridine-based compounds attractive in drug discovery:

  • Low molecular weight, which facilitates drug-like properties

  • Well-defined functionality that allows for precise modifications

  • Simple design that can produce single products with minimum side reactions

  • Easy identification of potential toxicity-causing metabolites due to the low molecular weight

Role as a Building Block

The 2-aminopyridine scaffold, including its 3-thiol derivative, serves as an excellent starting point for creating diverse pharmacophores targeting various biological targets. Pharmaceutical companies across the globe utilize such moieties to synthesize low-molecular-weight drug candidates .

The presence of both amino and thiol groups in 2-aminopyridine-3-thiol provides multiple sites for derivatization, allowing medicinal chemists to create focused libraries of compounds with potentially enhanced biological activities. These modifications can be directed toward improving potency, selectivity, pharmacokinetic properties, or reducing toxicity .

Documented Applications

While the specific biological activities of 2-aminopyridine-3-thiol itself are not extensively documented in the provided search results, the compound has been referenced in patents related to pharmaceutical development. For instance:

  • It appears in patents from Achaogen, Inc. (WO2009/55696 A1, 2009)

  • It is also referenced in another patent document (WO2010/30811 A2)

Chemical Reactivity and Structural Relationships

Reactivity Profile

The chemical reactivity of 2-aminopyridine-3-thiol is largely determined by the presence of its functional groups:

  • The amino group at position 2:

    • Can participate in nucleophilic substitution reactions

    • Forms hydrogen bonds with appropriate partners

    • Can be derivatized through acylation, alkylation, or other transformations

  • The thiol group at position 3:

    • Exhibits nucleophilic character

    • Can form disulfide bonds

    • May coordinate with metal ions

    • Provides opportunities for functionalization through S-alkylation or oxidation

  • The pyridine ring:

    • Contains a basic nitrogen that can accept protons or coordinate with metals

    • Can undergo electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the ring nitrogen

Relationship to Other Aminopyridines

2-Aminopyridine-3-thiol belongs to the broader family of aminopyridines, which have established roles in various fields including pharmaceuticals, agrochemicals, and materials science. The 2-aminopyridine core is present in numerous bioactive compounds and approved drugs .

The addition of the thiol group at position 3 differentiates 2-aminopyridine-3-thiol from the parent 2-aminopyridine, providing additional reactivity and metal-coordinating capabilities. This unique combination of functional groups may offer distinct advantages in certain applications, particularly where metal coordination or disulfide formation is desired.

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